2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide 2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0998885
InChI: InChI=1S/C21H24N2O3/c1-15-9-11-17(12-10-15)26-16(2)20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-6-14-23/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol

2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide

CAS No.:

Cat. No.: VC0998885

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide -

Specification

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
IUPAC Name 2-(4-methylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide
Standard InChI InChI=1S/C21H24N2O3/c1-15-9-11-17(12-10-15)26-16(2)20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-6-14-23/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,22,24)
Standard InChI Key HPPKWSBYJVWWPV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Canonical SMILES CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator